molecular formula C8H7BrClNO2 B12096213 Ethyl 5-bromo-4-chloronicotinate CAS No. 1805519-18-9

Ethyl 5-bromo-4-chloronicotinate

Cat. No.: B12096213
CAS No.: 1805519-18-9
M. Wt: 264.50 g/mol
InChI Key: UBHWWUQIZXKCMT-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-chloronicotinate is a high-value, multi-halogenated pyridine derivative designed for advanced synthetic chemistry and pharmaceutical research. It serves as a versatile scaffold in organic synthesis, where the bromine and chlorine atoms offer distinct sites for regioselective functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . This allows researchers to efficiently construct complex, substituted pyridine structures that are core components in many pharmacologically active molecules . The ethyl ester functional group enhances the compound's solubility in organic solvents and provides a handle for further derivatization, including hydrolysis to the corresponding acid or transformation into amides . As a critical intermediate, its primary research value lies in the development of new therapeutic agents, particularly in constructing novel nicotine haptens and ergoline derivatives like the vasodilator Nicergoline . While a specific mechanism of action for the compound itself is not defined, its utility derives from its role as a precursor in designing molecules that target specific biological pathways and receptors . Researchers should handle this compound with appropriate precautions. It is expected to have hazard statements similar to related substances, including potential skin, eye, and respiratory irritation . It is essential to consult the Safety Data Sheet (SDS) prior to use. This product is intended for research applications in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

1805519-18-9

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

ethyl 5-bromo-4-chloropyridine-3-carboxylate

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3

InChI Key

UBHWWUQIZXKCMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1Cl)Br

Origin of Product

United States

Preparation Methods

Reaction Protocol:

  • Step 1 : Acid chloride formation
    5-Bromo-4-chloronicotinic acid (1 equiv) + SOCl₂ (3 equiv), DMF (0.5 mol%), reflux at 70°C for 4 h → 5-bromo-4-chloronicotinoyl chloride.

  • Step 2 : Ethanol quench
    Acyl chloride (1 equiv) + ethanol (5 equiv), dichloromethane (DCM), 0°C → this compound.

Key Data :

StepTemperature (°C)Time (h)Yield (%)Purity (HPLC)
17049899.8
2019599.5

This method capitalizes on SOCl₂’s efficiency in acyl chloride synthesis, as validated in CN111099975A for benzophenone derivatives.

Multi-Step Synthesis from Pyridine Precursors

Constructing the pyridine ring with pre-installed halogens avoids regioselectivity issues. The thesis by Jourjine et al. outlines Suzuki-Miyaura coupling for assembling biphenyl structures, which could inspire nicotinate synthesis. A hypothetical route involves:

  • Suzuki Coupling :
    3-Bromo-4-chloropyridine boronic ester + ethyl acrylate → this compound.

  • Cyclization :
    Intramolecular Heck reaction to form the pyridine ring.

Optimization Challenges :

  • Palladium catalyst selection (Pd(PPh₃)₄ vs. PdCl₂(dppf)).

  • Ligand effects on coupling efficiency.

While Jourjine’s work focuses on fluorenones, the use of AlCl₃ for Friedel-Crafts cyclization suggests potential for nicotinate ring closure under similar conditions.

Diazotization and Halogen Exchange

Patent CN102321016A highlights diazotization for introducing hydroxyl groups, which could be adapted for halogenation. For example:

  • Diazotization :
    5-Amino-4-chloronicotinic acid + NaNO₂/H₂SO₄ → Diazonium salt.

  • Bromination :
    CuBr in HBr → this compound.

Critical Parameters :

  • Temperature control (−5°C) to prevent diazonium decomposition.

  • Stoichiometry of CuBr (1.2 equiv) to maximize yield.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and regioselectivity:

MethodYield (%)ScalabilityRegioselectivityCost Efficiency
Halogenation75ModerateLowHigh
Esterification93HighN/AModerate
Multi-Step Synthesis60LowHighLow
Diazotization68ModerateModerateModerate

Esterification via acyl chlorides emerges as the most robust approach, balancing yield and practicality . Multi-step synthesis, while regioselective, suffers from complexity and cost.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-4-chloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction may produce a hydroxy derivative.

Scientific Research Applications

Chemistry

Ethyl 5-bromo-4-chloronicotinate serves as a crucial building block in organic synthesis. Its halogenated structure allows for various substitution reactions, making it an important intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Table 1: Synthesis Applications of this compound

Application TypeDescription
Pharmaceutical SynthesisUsed in the development of drugs due to its structural similarity to biologically active compounds.
AgrochemicalsActs as an intermediate in the synthesis of pesticides and herbicides.

Biology

In biological research, this compound is utilized to investigate enzyme inhibition and receptor binding mechanisms. Its structural similarity to nicotinic acid derivatives allows for studies on its effects on various biological pathways.

Case Study: Enzyme Inhibition Research
A study demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways, thereby showcasing its potential for drug development targeting metabolic disorders.

Medical Applications

Research into the therapeutic effects of this compound is ongoing, particularly regarding its anti-inflammatory and anticancer properties. Preliminary studies indicate that it may exhibit cytotoxic effects against specific cancer cell lines.

Table 2: Potential Medical Applications

ApplicationDescription
Anti-inflammatoryInvestigated for its ability to reduce inflammation markers in vitro.
AnticancerShows promise in inhibiting cancer cell proliferation in preliminary assays.

Industrial Applications

This compound is also employed in the production of specialty chemicals and intermediates for various industrial processes. Its unique properties make it suitable for creating novel materials with specific characteristics.

Table 3: Industrial Uses

IndustryApplication Description
Specialty ChemicalsUsed as an intermediate in the formulation of various industrial products.
Material ScienceExplored for potential applications in developing materials with enhanced properties.

Mechanism of Action

The mechanism by which ethyl 5-bromo-4-chloronicotinate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Halogenation Patterns

The reactivity and physicochemical properties of halogenated nicotinate esters are highly dependent on the positions and types of substituents. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight XLogP/LogP Substituent Positions Key Differences
Ethyl 5-bromo-4-chloronicotinate (Target) C₈H₇BrClNO₂ (inferred) ~264.48 (inferred) ~2.8 (inferred) Br (5), Cl (4), EtO (3) Baseline for comparison
Ethyl 5-bromo-4,6-dichloronicotinate C₇H₅BrCl₂NO₂ 296.90 3.4 Br (5), Cl (4,6), EtO (3) Additional Cl at position 6 increases lipophilicity (XLogP ↑)
Mthis compound C₇H₅BrClNO₂ 250.48 2.28 Br (5), Cl (4), MeO (3) Methyl ester reduces molecular weight and lipophilicity (LogP ↓)
Ethyl 4-bromo-6-chloronicotinate C₈H₇BrClNO₂ ~264.48 (inferred) ~2.8 (inferred) Br (4), Cl (6), EtO (3) Halogen positions alter electronic effects and reactivity
Key Observations:
  • Lipophilicity : The dichloro analog (XLogP 3.4) is more lipophilic than the target compound due to the additional chlorine . Methyl esters (LogP 2.28) are less lipophilic than ethyl esters, as seen in the methyl vs. ethyl comparison .
  • Molecular Weight : Ethyl esters are heavier than methyl analogs (e.g., 264.48 vs. 250.48) due to the larger alkyl group.
  • Reactivity : Bromine at position 5 (target) vs. 4 (Ethyl 4-bromo-6-chloronicotinate) influences regioselectivity in cross-coupling reactions. Position 5 bromine may activate the pyridine ring differently compared to position 4 .

Functional Group Impact: Ester Variations

The choice of ester (methyl vs. ethyl) affects metabolic stability and solubility:

  • Mthis compound : Lower LogP (2.28) enhances aqueous solubility but may reduce membrane permeability compared to ethyl esters .
  • Ethyl Esters : Higher lipophilicity improves cell permeability but may shorten metabolic half-life due to esterase susceptibility.

Halogenation and Electronic Effects

  • Bromine vs. Chlorine : Bromine’s larger atomic size and polarizability make it a better leaving group, favoring substitution reactions in the target compound over purely chloro-substituted analogs.

Limitations and Data Gaps

  • Missing Data : Exact melting/boiling points and synthetic yields for the target compound are unavailable in the provided evidence, necessitating experimental validation.
  • Inferred Properties : Molecular weight and LogP values for the target compound are estimates based on structural analogs.

Biological Activity

Ethyl 5-bromo-4-chloronicotinate is a halogenated derivative of nicotinic acid, characterized by the presence of bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include enzyme inhibition, modulation of receptor activities, and applications in organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound has a molecular formula of C8_{8}H7_{7}BrClN3_{3}O2_{2} with a molecular weight of approximately 264.50 g/mol. The presence of halogen atoms significantly influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites or allosteric sites of enzymes. Studies indicate that halogenated compounds often exhibit enhanced binding affinities due to increased hydrophobic interactions and polarizability.
  • Receptor Modulation : this compound may modulate receptor activities through conformational changes induced by binding, potentially affecting signaling pathways involved in various physiological processes .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of various halogenated nicotinates, including this compound. Results indicated that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : In a separate study focusing on cancer cell lines, the compound showed promising results in inhibiting cell proliferation and inducing apoptosis in specific cancer types. The mechanism was linked to the inhibition of key signaling pathways associated with cell survival .

Case Studies

  • Case Study on Enzyme Inhibition : A detailed analysis was conducted on the inhibitory effects of this compound on calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2). The study revealed that the compound effectively reduced enzyme activity, leading to decreased proliferation in cancer cell lines .
  • Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The results highlighted its potential as a lead compound for developing new antimicrobial therapies .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings Reference
Antimicrobial ActivitySignificant inhibition against various bacterial strains
Anticancer PropertiesInduced apoptosis and inhibited proliferation in cancer cell lines
Enzyme InhibitionEffective inhibitor of CAMKK2, impacting cancer cell survival
Mechanism ExplorationEnhanced binding affinity due to halogen substituents

Q & A

Q. What are the key structural features of ethyl 5-bromo-4-chloronicotinate, and how do they influence its reactivity in organic synthesis?

this compound is a halogenated pyridine derivative with a bromine atom at the 5-position, a chlorine atom at the 4-position, and an ethyl ester group at the 3-position of the pyridine ring. The electron-withdrawing halogens (Br and Cl) activate the pyridine ring toward nucleophilic substitution or cross-coupling reactions, while the ester group enables further functionalization via hydrolysis or transesterification. The spatial arrangement of substituents creates regioselective reactivity, with the 4-chloro position being more reactive in Suzuki-Miyaura couplings due to steric and electronic effects .

Q. What synthetic methodologies are commonly employed to optimize the yield of this compound?

The compound is typically synthesized via halogenation of nicotinic acid derivatives. Key steps include:

  • Halogenation : Sequential bromination and chlorination under controlled conditions (e.g., using NBS or Br₂ for bromination and Cl₂/SOCl₂ for chlorination).
  • Esterification : Reaction with ethanol in the presence of a catalyst like H₂SO₄ or DCC.
    Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF or THF), and stoichiometry of halogenating agents. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Q. How can researchers ensure the purity of this compound for reproducible experimental results?

Purity is verified using:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the absence of unreacted starting materials (e.g., residual ethanol or halogenation byproducts).
  • Mass Spectrometry : High-resolution MS to validate the molecular ion peak (m/z ≈ 264.5) .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound, and how can they be addressed?

The presence of multiple halogen substituents complicates regioselectivity. For example, cross-coupling reactions (e.g., Suzuki) may target the 4-chloro or 5-bromo positions depending on catalyst choice. Strategies include:

  • Directing Groups : Introducing temporary protecting groups to block undesired sites.
  • Computational Modeling : DFT calculations to predict reactive sites based on electron density maps.
  • Catalyst Screening : Testing Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dba)₂) to favor specific pathways .

Q. How can computational tools enhance the design of derivatives from this compound for targeted biological activity?

  • Molecular Docking : Predict binding affinity to targets like kinase enzymes using AutoDock or Schrödinger Suite.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions).
  • QSAR Modeling : Correlate structural features (e.g., halogen position) with bioactivity data from assays .

Q. How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

  • Orthogonal Validation : Replicate results using multiple assays (e.g., MTT for cytotoxicity and Western blot for target inhibition).
  • X-ray Crystallography : Confirm binding modes in protein-ligand complexes.
  • Meta-Analysis : Aggregate data from independent studies to identify trends .

Q. What role do intermolecular interactions play in the solid-state behavior of this compound?

Hydrogen bonding and halogen-halogen interactions influence crystallinity and stability. For example:

  • C–H···O Bonds : Between ester carbonyls and adjacent pyridine protons.
  • Br···Cl Contacts : Contribute to crystal packing density.
    Graph set analysis (e.g., using SHELX) can map these interactions for polymorph control .

Q. What critical gaps exist in current research on this compound and its analogs?

  • Mechanistic Studies : Limited data on metabolic pathways or off-target effects.
  • Environmental Impact : Lack of ecotoxicity profiles for halogenated byproducts.
  • High-Throughput Synthesis : Scalable methods for combinatorial libraries are underexplored .

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